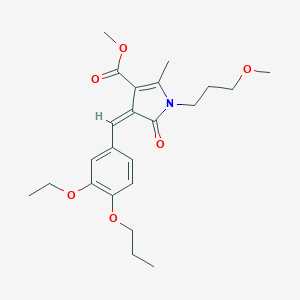
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPC is a pyrrole derivative that exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's.
Advantages and Limitations for Lab Experiments
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by modifying the structure of the compound or by using appropriate solvents.
Future Directions
There are several future directions for the research on methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is to investigate the compound's potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential use in treating various diseases, such as cancer and Alzheimer's. Further studies are also needed to elucidate the mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to optimize its synthesis process.
Conclusion:
In conclusion, methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound that exhibits interesting biochemical and physiological effects. The compound has potential applications in various scientific fields, including antimicrobial, antioxidant, and anticancer research. Further studies are needed to fully understand the mechanism of action of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to explore its potential use in treating various diseases.
Synthesis Methods
The synthesis of methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 3-ethoxy-4-propoxybenzaldehyde with 3-methoxypropylamine in the presence of acetic acid. The resulting Schiff base is then reacted with methyl acetoacetate to obtain the final product, methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The synthesis process has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
Methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antioxidant, and anticancer properties. methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in all these applications, making it a promising candidate for further research.
properties
Product Name |
methyl 4-(3-ethoxy-4-propoxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molecular Formula |
C23H31NO6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H31NO6/c1-6-12-30-19-10-9-17(15-20(19)29-7-2)14-18-21(23(26)28-5)16(3)24(22(18)25)11-8-13-27-4/h9-10,14-15H,6-8,11-13H2,1-5H3/b18-14- |
InChI Key |
YSMTYSIUMBQDBM-JXAWBTAJSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)CCCOC)C)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298918.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298925.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)